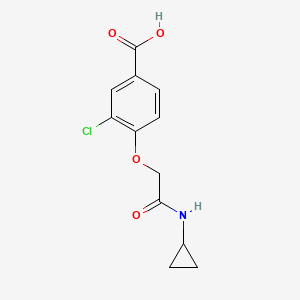
3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid is a chemical compound characterized by its chloro and dimethylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 2-(dimethylamino)ethanol.
Esterification: The carboxylic acid group of 3-chlorobenzoic acid is first converted to an ester using an alcohol, such as methanol, in the presence of a strong acid catalyst.
Nucleophilic Substitution: The ester is then reacted with 2-(dimethylamino)ethanol under nucleophilic substitution conditions to introduce the dimethylamino group.
Hydrolysis: The ester group is hydrolyzed to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in chemical research.
Biology: In biological studies, the compound may be used to investigate enzyme inhibition or as a probe to study cellular processes.
Industry: The compound's properties may be exploited in the manufacturing of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparaison Avec Des Composés Similaires
3-Chlorobenzoic Acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(2-(Dimethylamino)ethoxy)benzoic Acid: Similar structure but without the chlorine atom, leading to variations in chemical behavior.
3,4-Dichlorobenzoic Acid:
Uniqueness: The presence of both the chloro and dimethylamino groups in 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid provides unique chemical properties that distinguish it from similar compounds
Propriétés
IUPAC Name |
3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-13(2)10(14)6-17-9-4-3-7(11(15)16)5-8(9)12/h3-5H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVRYWPBNLIABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid](/img/structure/B7817667.png)
![1-[(2-Oxo-2,3-dihydro-1h-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7817673.png)

![Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-](/img/structure/B7817699.png)

![1-[(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7817714.png)
![6-[(2,3,4-Trifluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7817730.png)
![1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7817734.png)

